Comparative Antipsychotic-Like Activity in Behavioral Models: Target Compound vs. Bhosale Series Lead
No direct, head-to-head comparative pharmacological data exist for this compound. The most structurally relevant published comparator is the (2-methoxyphenyl)-piperazine analog (3c) from the Bhosale et al. (2014) series, which shares the biphenyl-ethanone-piperazine core but differs at the N-substituent. Compound 3c demonstrated marked anti-dopaminergic activity in the apomorphine-induced climbing test in mice and anti-serotonergic activity in the 5-HTP-induced head twitch test, with a lower propensity for catalepsy induction in the bar test compared to haloperidol [1]. The target compound's 2-methylbenzyl group introduces different steric and electronic properties compared to the 2-methoxyphenyl group of 3c, but the quantitative impact on these behavioral endpoints has not been published [1].
| Evidence Dimension | In vivo antipsychotic-like efficacy and motor side-effect profile |
|---|---|
| Target Compound Data | No published data available |
| Comparator Or Baseline | 1-(biphenyl-4-yl)-2-[4-(2-methoxyphenyl)-piperazin-1-yl]ethanone (Compound 3c): Significant reduction in apomorphine-induced climbing (specific dose not provided in abstract); Lower catalepsy induction vs. haloperidol (quantitative data not provided in abstract) |
| Quantified Difference | Not determinable; target compound data absent |
| Conditions | Apomorphine-induced climbing test, 5-HTP-induced head twitch test, and bar test for catalepsy in mice (Bhosale et al., 2014) |
Why This Matters
The available class data confirm the potential of this scaffold for antipsychotic development, but the specific pharmacological fingerprint of the target compound remains uncharacterized, making it a distinct and unexplored entity for procurement.
- [1] Bhosale, S. H., Kanhed, A. M., Dash, R. C., Suryawanshi, M. R., & Mahadik, K. R. (2014). Design, synthesis, pharmacological evaluation and computational studies of 1-(biphenyl-4-yl)-2-[4-(substituted phenyl)-piperazin-1-yl]ethanones as potential antipsychotics. European Journal of Medicinal Chemistry, 74, 358-365. View Source
